molecular formula C9H19Cl2N3O B13428034 3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride

3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride

Katalognummer: B13428034
Molekulargewicht: 256.17 g/mol
InChI-Schlüssel: IAHKRBIGLGJYBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride is a chemical compound with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of piperidine derivatives, which are reacted with appropriate reagents to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions .

Wissenschaftliche Forschungsanwendungen

3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-Amino-1’-methyl-[1,3’-bipyrrolidin]-2’-one dihydrochloride apart from these similar compounds is its unique structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H19Cl2N3O

Molekulargewicht

256.17 g/mol

IUPAC-Name

3-(3-aminopyrrolidin-1-yl)-1-methylpyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C9H17N3O.2ClH/c1-11-4-3-8(9(11)13)12-5-2-7(10)6-12;;/h7-8H,2-6,10H2,1H3;2*1H

InChI-Schlüssel

IAHKRBIGLGJYBR-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1=O)N2CCC(C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.